molecular formula C21H23NO5 B12468541 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate

2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate

Cat. No.: B12468541
M. Wt: 369.4 g/mol
InChI Key: GNJMCYHUXDRYPT-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(4-METHYLPHENYL)CARBAMOYL]BUTANOATE is an organic compound with a complex structure that includes methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(4-METHYLPHENYL)CARBAMOYL]BUTANOATE can be achieved through a multi-step process. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(4-METHYLPHENYL)CARBAMOYL]BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(4-METHYLPHENYL)CARBAMOYL]BUTANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(4-METHYLPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(4-METHYLPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 5-(4-methylanilino)-5-oxopentanoate

InChI

InChI=1S/C21H23NO5/c1-15-9-11-17(12-10-15)22-20(24)7-4-8-21(25)27-14-19(23)16-5-3-6-18(13-16)26-2/h3,5-6,9-13H,4,7-8,14H2,1-2H3,(H,22,24)

InChI Key

GNJMCYHUXDRYPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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